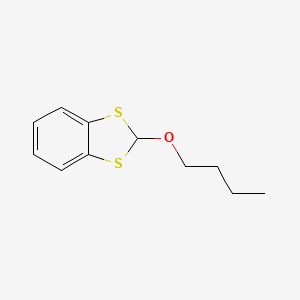

1,3-Benzodithiole, 2-butoxy-

Description

BenchChem offers high-quality 1,3-Benzodithiole, 2-butoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodithiole, 2-butoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55315-55-4 |

|---|---|

Molecular Formula |

C11H14OS2 |

Molecular Weight |

226.4 g/mol |

IUPAC Name |

2-butoxy-1,3-benzodithiole |

InChI |

InChI=1S/C11H14OS2/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7,11H,2-3,8H2,1H3 |

InChI Key |

UEPAXRJVNRXRBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1SC2=CC=CC=C2S1 |

Origin of Product |

United States |

Significance of 1,3 Benzodithiole Scaffolds in Modern Synthesis

The 1,3-benzodithiole (B1625575) scaffold is a cornerstone in synthetic organic chemistry due to its unique chemical properties and its role as a precursor in the creation of complex molecules. ontosight.ai The sulfur-containing heterocyclic system offers stability and predictable reactivity, making it a reliable component in multi-step syntheses. ontosight.ai

One of the most important applications of the 1,3-benzodithiole moiety is its function as a masked carbonyl group. researchgate.netresearchgate.net By deprotonating the C-2 position of a 2-substituted-1,3-benzodithiole, a nucleophilic anion is generated. researchgate.netresearchgate.net This anion, which is considered an "acyl anion equivalent," can react with a wide range of electrophiles. researchgate.netresearchgate.net The resulting product can then be hydrolyzed to unmask the carbonyl functionality, providing access to ketones and other carbonyl-containing compounds that are otherwise difficult to synthesize. researchgate.net For instance, 2-ethylthio-1,3-benzodithiole has been utilized as a methoxycarbonyl anion equivalent in the synthesis of α-hydroxy esters. tandfonline.comtandfonline.com

Furthermore, 1,3-benzodithiole derivatives are crucial in the field of materials science, particularly in the synthesis of organic conductors. ontosight.aibeilstein-journals.org They serve as key precursors to tetrathiafulvalene (B1198394) (TTF) and its analogues, which are known for their ability to form highly conductive charge-transfer complexes. beilstein-journals.org The extended π-system and the potential for close intermolecular sulfur-sulfur contacts in these molecules facilitate electrical conductivity. beilstein-journals.orgresearchgate.net

The applications of the 1,3-benzodithiole scaffold also extend to the synthesis of pharmaceuticals and agrochemicals. ontosight.aimdpi.com The benzodithiole ring system is present in various biologically active molecules, and its derivatives have been investigated for a range of medicinal properties. ontosight.aievitachem.comnih.gov

Table 1: Key Applications of the 1,3-Benzodithiole Scaffold

| Application Area | Description | Key Functionality | Example Derivatives |

|---|---|---|---|

| Protecting Group Chemistry | Serves as a masked carbonyl group, allowing for "umpolung" or reverse polarity reactivity. researchgate.nettandfonline.com | Acyl Anion Equivalent. researchgate.netresearchgate.net | 2-Alkyl-1,3-benzodithioles, 2-Alkylthio-1,3-benzodithioles. researchgate.nettandfonline.com |

| Materials Science | Used as precursors for organic conductors and semiconductors. ontosight.aibeilstein-journals.org | Formation of Tetrathiafulvalene (TTF) analogues. beilstein-journals.orgresearchgate.net | Dibenzotetrathiafulvalene. oup.com |

| Medicinal Chemistry | Forms the core of various biologically active compounds. ontosight.ainih.gov | Scaffold for drug design. nih.govacs.org | Various substituted benzodithioles. ontosight.ainih.gov |

| Agrochemicals | Used as a building block for the synthesis of new agrochemicals. ontosight.ai | Structural motif in pesticide and herbicide development. | Various substituted benzodithioles. ontosight.ai |

Evolution of 2 Alkoxy 1,3 Benzodithiole Chemistry

Historical Preparative Routes to 2-Alkoxy-1,3-Benzodithioles

Early synthetic methods focused on direct condensation reactions, providing straightforward, often high-yielding routes to the 1,3-benzodithiole core structure.

The foundational work by Nakayama and others demonstrated a highly effective method for synthesizing 2-alkoxy-1,3-benzodithioles via the acid-catalyzed condensation of 1,2-Benzenedithiol with a suitable trialkyl orthoformate. This approach is particularly effective for preparing various analogs by simply changing the orthoformate ester.

The synthesis of 2-(3-Methylbutoxy)-1,3-benzodithiole , an analog of the target butoxy compound, exemplifies this strategy. In this reaction, 1,2-Benzenedithiol is treated with Tri(3-methylbutyl) orthoformate in the presence of a catalytic amount of a protic or Lewis acid, such as p-toluenesulfonic acid (PTSA) or boron trifluoride etherate (BF₃·OEt₂). The reaction proceeds via the formation of a dithioacetal, which subsequently cyclizes to yield the thermodynamically stable 1,3-benzodithiole ring system. The reaction is typically driven to completion by the removal of the alcohol byproduct (3-methylbutanol). This general method is readily adaptable for the synthesis of 1,3-Benzodithiole, 2-butoxy- by substituting the orthoformate with Tributyl orthoformate .

Table 1: Representative Synthesis based on Nakayama's Method

| Reactant 1 | Reactant 2 | Catalyst | Product | Typical Yield |

|---|---|---|---|---|

| 1,2-Benzenedithiol | Tri(3-methylbutyl) orthoformate | p-Toluenesulfonic acid (cat.) | 2-(3-Methylbutoxy)-1,3-benzodithiole | >85% |

Building upon classical methods, more streamlined one-step syntheses were developed to improve efficiency and substrate scope. A prominent one-step method involves the direct reaction of 1,2-Benzenedithiol with Carbon disulfide (CS₂) in the presence of a base, followed by in-situ trapping or subsequent reaction.

A more direct route to 2-alkoxy derivatives involves the condensation of 1,2-Benzenedithiol with an alcohol in the presence of a suitable coupling or dehydrating agent. For instance, reacting 1,2-Benzenedithiol and Butanol with a reagent like N,N'-dicyclohexylcarbodiimide (DCC) or under acidic conditions with an orthoformate provides a direct pathway. The orthoformate method remains one of the most reliable one-step procedures. The reaction between 1,2-Benzenedithiol and Tributyl orthoformate under acidic catalysis directly furnishes 1,3-Benzodithiole, 2-butoxy- in excellent yield. The mechanism involves sequential nucleophilic attack by the thiol groups onto the protonated orthoformate, with the elimination of butanol molecules.

Table 2: One-Step Synthesis of 2-Alkoxy-1,3-benzodithioles

| Dithiol Source | Alcohol | Reagent / Conditions | Product |

|---|---|---|---|

| 1,2-Benzenedithiol | Butanol | Tributyl orthoformate, cat. H⁺ | 1,3-Benzodithiole, 2-butoxy- |

| 1,2-Benzenedithiol | Ethanol (B145695) | Triethyl orthoformate, cat. H⁺ | 2-Ethoxy-1,3-benzodithiole |

| 1,2-Benzenedithiol | Methanol | Trimethyl orthoformate, cat. H⁺ | 2-Methoxy-1,3-benzodithiole |

Advanced Synthetic Strategies for the 1,3-Benzodithiole, 2-butoxy- Scaffold

Modern synthetic chemistry offers more versatile and sometimes milder routes to the 1,3-benzodithiole scaffold, allowing for the introduction of the butoxy group at a later stage or through novel bond-forming reactions.

A powerful and versatile two-step strategy for accessing 1,3-Benzodithiole, 2-butoxy- involves the generation of the highly reactive 1,3-Benzodithiolylium cation as a key intermediate. This cation is typically prepared by treating a pre-formed 2-substituted-1,3-benzodithiole, such as 2-Methoxy-1,3-benzodithiole , with a strong non-nucleophilic acid like tetrafluoroboric acid (HBF₄) or perchloric acid (HClO₄). This process results in the quantitative formation of 1,3-Benzodithiolylium tetrafluoroborate .

This stable, isolable salt is a potent electrophile. Its reaction with a wide range of nucleophiles allows for the synthesis of diverse 2-substituted derivatives. To synthesize the target compound, 1,3-Benzodithiolylium tetrafluoroborate is simply treated with Butanol . The reaction is typically rapid and clean, occurring at room temperature in a suitable solvent like dichloromethane, affording 1,3-Benzodithiole, 2-butoxy- in high yield. This method's key advantage is its modularity; a single batch of the salt can be used to synthesize an entire library of 2-substituted analogs.

Table 3: Synthesis via 1,3-Benzodithiolylium Salt

| Precursor Salt | Nucleophile | Solvent | Product |

|---|---|---|---|

| 1,3-Benzodithiolylium tetrafluoroborate | Butanol | Dichloromethane | 1,3-Benzodithiole, 2-butoxy- |

| 1,3-Benzodithiolylium tetrafluoroborate | Water | Acetonitrile/H₂O | 1,3-Benzodithiol-2-one |

| 1,3-Benzodithiolylium tetrafluoroborate | Aniline | Pyridine | 2-Anilino-1,3-benzodithiole |

Transition-metal catalysis has opened new avenues for constructing heterocyclic systems. Copper-catalyzed reactions, in particular, have been employed for the synthesis of the benzodithiole core from readily available starting materials, avoiding the direct use of the often malodorous 1,2-Benzenedithiol .

A novel copper-catalyzed approach involves the reaction of ortho-halo benzothioamides with Elemental Sulfur (S₈) . In this strategy, a substrate such as N,N-Diethyl-2-bromobenzothioamide is treated with Elemental Sulfur in the presence of a copper catalyst (e.g., CuI) and a suitable ligand in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO).

The proposed mechanism involves a copper-catalyzed cascade process. The copper catalyst facilitates an intramolecular cyclization via C-S bond formation, followed by a second C-S bond formation involving the elemental sulfur source. This sequence constructs the 1,3-benzodithiole ring. This specific reaction typically yields a 1,3-Benzodithiole-2-imine derivative as the initial product. This imine can then be hydrolyzed under acidic conditions to 1,3-Benzodithiole-2-one , which is a versatile intermediate. Finally, conversion to 1,3-Benzodithiole, 2-butoxy- can be achieved through established methods, such as reduction to 1,3-benzodithiole followed by oxidation in the presence of butanol, or conversion to the 1,3-Benzodithiolylium salt and subsequent reaction with Butanol as described in section 2.2.1.

Table 4: Copper-Catalyzed Synthesis of Benzodithiole Core

| Substrate | Sulfur Source | Catalyst System | Intermediate Product |

|---|---|---|---|

| N,N-Diethyl-2-bromobenzothioamide | Elemental Sulfur (S₈) | CuI / Ligand | 1,3-Benzodithiole-2-(diethyliminium) salt |

| 2-Bromo-N-phenylbenzothioamide | Elemental Sulfur (S₈) | CuI / Ligand | 1,3-Benzodithiole-2-(phenylimine) |

This catalytic method provides an alternative entry into the benzodithiole system, which can then be elaborated to the desired 2-butoxy derivative.

Copper-Catalyzed Approaches to Benzodithiole Derivatives

Influence of Substituents on Benzene (B151609) Ring Functionalization in Copper-Catalyzed Cyclizations

The synthesis of the benzodithiole framework can be efficiently achieved through copper-catalyzed cyclization reactions. The nature and position of substituents on the aromatic ring play a critical role in the efficiency and outcome of these reactions. Research into the synthesis of benzodithioles and structurally related heterocycles like benzimidazoles has illuminated the electronic effects of these substituents. nih.govnih.gov

In a copper-catalyzed cascade coupling/cyclization reaction to form benzodithioles, various substituents on the benzene ring are well-tolerated. nih.gov The reaction proceeds smoothly with substrates bearing either electron-donating groups (such as methyl and methoxy) or electron-withdrawing groups (such as chloro and fluoro). nih.gov This indicates the robustness of the copper-catalyzed method for creating a diverse library of substituted benzodithiole derivatives. For instance, the reaction between 2-bromo-benzothioamides and elemental sulfur (S₈), catalyzed by copper(I) iodide (CuI) with o-phenanthroline as a ligand, has been shown to be effective. nih.gov The presence of methyl, methoxy (B1213986), chloro, and fluoro groups on the benzene ring of the starting material resulted in good to excellent yields of the corresponding benzodithiole products. nih.gov

The electronic properties of the substituents directly influence the reaction rate and yield. libretexts.org Electron-donating groups increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive in certain cyclization pathways. Conversely, electron-withdrawing groups decrease the electron density, which can slow down the reaction but are nevertheless well-tolerated. nih.govlibretexts.org In similar copper-catalyzed cyclizations for synthesizing benzimidazoles, substrates with electron-donating methoxy groups resulted in high yields (up to 98%), while those with electron-withdrawing halogen atoms (chlorine or fluorine) also produced the desired products efficiently. nih.gov This tolerance for a wide range of functional groups highlights the versatility of copper catalysis in the synthesis of complex heterocyclic systems.

The following table summarizes the results from a study on the copper-catalyzed synthesis of various substituted benzodithioles, demonstrating the influence of different groups on the benzene ring.

Table 1: Influence of Benzene Ring Substituents on Copper-Catalyzed Benzodithiole Synthesis nih.gov Reaction conditions: 2-bromo-benzothioamide derivative (0.5 mmol), S₈ (0.6 mmol), CuI (10 mol%), o-phenanthroline (20 mol%), Cs₂CO₃ (1.0 equiv.), DMF, 100 °C.

| Starting Material Substituent (at position R) | Product | Yield (%) |

|---|---|---|

| 5-Me | 5-Methyl-N-phenyl-3H-benzo[c] Current time information in Bangalore, IN.tandfonline.comdithiol-3-imine | 82 |

| 5-OMe | 5-Methoxy-N-phenyl-3H-benzo[c] Current time information in Bangalore, IN.tandfonline.comdithiol-3-imine | 80 |

| 7-OMe | 7-Methoxy-N-phenyl-3H-benzo[c] Current time information in Bangalore, IN.tandfonline.comdithiol-3-imine | 85 |

| 5-Cl | 5-Chloro-N-phenyl-3H-benzo[c] Current time information in Bangalore, IN.tandfonline.comdithiol-3-imine | 88 |

| 7-Cl | 7-Chloro-N-phenyl-3H-benzo[c] Current time information in Bangalore, IN.tandfonline.comdithiol-3-imine | 90 |

| 5-F | 5-Fluoro-N-phenyl-3H-benzo[c] Current time information in Bangalore, IN.tandfonline.comdithiol-3-imine | 86 |

Preparation of Related 2-Substituted 1,3-Dithioles

The functionalization at the 2-position of the 1,3-benzodithiole ring system is a key strategy for creating a variety of derivatives. Starting from 2-alkoxy-1,3-benzodithioles, such as the target compound 2-butoxy-1,3-benzodithiole, other substituents can be introduced, including alkylthio and arylthio groups.

Synthesis of 2-Alkylthio- and 2-Arylthio-1,3-dithiolanes via Trans-etherification Reactions

The synthesis of 2-alkylthio- and 2-arylthio-1,3-benzodithioles can be achieved through a process that functions as a trans-etherification, where an existing 2-alkoxy group is replaced by a thioether moiety. A versatile method involves the initial conversion of a 2-alkoxy-1,3-benzodithiole into the highly reactive 1,3-benzodithiolylium cation. oup.com This is typically accomplished by treating the 2-alkoxy derivative with a strong acid, such as tetrafluoroboric acid (HBF₄), in a solvent like acetic anhydride. oup.com

Once formed, the 1,3-benzodithiolylium salt serves as an excellent electrophile. It readily reacts at the 2-position with a wide range of sulfur-based nucleophiles. oup.com The reaction with thiols (R-SH) or hydrogen sulfide (B99878) (H₂S) leads to the formation of 2-alkylthio- or 2-arylthio-1,3-benzodithioles in good yields. This two-step sequence, involving the departure of the alkoxy group to form a cation followed by the addition of a thiol, constitutes a formal trans-etherification reaction. oup.com For example, reacting 1,3-benzodithiolylium tetrafluoroborate with ethanethiol (B150549) or thiophenol results in the corresponding 2-ethylthio- and 2-phenylthio-1,3-benzodithioles. oup.com

The following table outlines the conversion of 1,3-benzodithiolylium tetrafluoroborate into various 2-substituted derivatives by reaction with different nucleophiles.

Table 2: Synthesis of 2-Substituted 1,3-Benzodithioles from 1,3-Benzodithiolylium Tetrafluoroborate oup.com

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Ethanol (C₂H₅OH) | 2-Ethoxy-1,3-benzodithiole | 95 |

| Water (H₂O) | 1,3-Benzodithiole-2-oxide (dimer) | 90 |

| Ethanethiol (C₂H₅SH) | 2-(Ethylthio)-1,3-benzodithiole | 91 |

| Thiophenol (C₆H₅SH) | 2-(Phenylthio)-1,3-benzodithiole | 98 |

| Hydrogen Sulfide (H₂S) | Bis(1,3-benzodithiol-2-yl) sulfide | 88 |

| Aniline (C₆H₅NH₂) | 2-Anilino-1,3-benzodithiole | 92 |

Compound Index

Chemical Reactivity and Mechanistic Investigations of the 1,3 Benzodithiole, 2 Butoxy Scaffold

Nucleophilic Substitution and Displacement Reactions at the 2-Position

The carbon atom at the 2-position of the 1,3-benzodithiole (B1625575) ring is flanked by two sulfur atoms, rendering it electrophilic and thus a prime site for nucleophilic substitution reactions. The butoxy group, being a moderate leaving group, can be readily displaced by a variety of nucleophiles, particularly soft nucleophiles like thiols.

The alkoxy group at the 2-position of 1,3-benzodithioles is readily exchanged upon reaction with thiol moieties. For instance, 2-(3-methoxybutoxy)-1,3-benzodithiole reacts with cyclohexanethiol (B74751) to afford 2-(cyclohexylthio)benzo[d] publish.csiro.aursc.orgdithiole. This transformation proceeds via the displacement of the butoxy group by the cyclohexylthio group, demonstrating a straightforward method for the introduction of various thioether functionalities at this position.

This type of substitution is significant for modifying the 1,3-benzodithiole core, allowing for the synthesis of derivatives with tailored electronic and steric properties. The reaction is typically driven by the formation of a stable alcohol byproduct and the high nucleophilicity of the thiol sulfur atom.

Table 1: Nucleophilic Substitution with Cyclohexanethiol

| Reactant | Nucleophile | Product | Leaving Group |

|---|---|---|---|

| 1,3-Benzodithiole, 2-butoxy- | Cyclohexanethiol | 2-(Cyclohexylthio)-1,3-benzodithiole | Butanol |

Generation and Reactivity of Carbanionic Species

A cornerstone of the reactivity of 1,3-dithiane (B146892) and its benzannulated analogue, 1,3-benzodithiole, is the acidity of the protons at the C2 position. This acidity allows for the generation of a stabilized carbanion, which serves as a masked acyl anion, a concept known as "umpolung" or reversal of polarity.

The hydrogen atom at the 2-position of a 1,3-benzodithiole is significantly more acidic than a typical alkane C-H bond due to the electron-withdrawing nature and the ability of the adjacent sulfur atoms to stabilize the resulting negative charge through d-orbital participation. Treatment of a 2-alkyl-1,3-benzodithiole with a strong base, such as an organolithium reagent (e.g., n-butyllithium), results in deprotonation and the formation of a 2-lithio-1,3-benzodithiole derivative.

This carbanionic species is a nucleophilic acyl anion equivalent. The original carbonyl carbon, which is electrophilic, has been transformed into a nucleophilic center, enabling it to react with various electrophiles in a subsequent step.

The 1,3-benzodithiole-derived carbanion is a potent nucleophile that readily reacts with a wide range of electrophilic reagents. This reactivity allows for the formation of new carbon-carbon bonds at the 2-position. Common electrophiles include:

Alkyl halides: Reaction with primary and secondary alkyl halides leads to the formation of 2,2-disubstituted 1,3-benzodithioles.

Carbonyl compounds: Addition to aldehydes and ketones yields α-hydroxyalkyl derivatives.

Epoxides: Nucleophilic ring-opening of epoxides results in the formation of β-hydroxyalkyl substituted products.

After the reaction with an electrophile, the dithioacetal functionality can be hydrolyzed back to a carbonyl group using various methods, such as treatment with mercuric salts, thereby unmasking the acyl group and yielding a ketone. This two-step sequence of carbanion formation/alkylation followed by hydrolysis is a powerful method for the synthesis of ketones.

Table 2: Representative Reactions of 1,3-Benzodithiole-Derived Carbanions

| 1,3-Benzodithiole Derivative | Base | Electrophile | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|---|---|

| 2-Alkyl-1,3-benzodithiole | n-BuLi | R'-X (Alkyl Halide) | 2-Alkyl-2-R'-1,3-benzodithiole | Alkyl R' Ketone |

| 2-Alkyl-1,3-benzodithiole | n-BuLi | R'CHO (Aldehyde) | 2-Alkyl-2-(CR'OH)-1,3-benzodithiole | α-Hydroxyketone |

Oxidation Studies of the 1,3-Benzodithiole Core

The sulfur atoms in the 1,3-benzodithiole ring are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The degree of oxidation can often be controlled by the choice of oxidant and the reaction conditions.

The oxidation of 2,2-disubstituted 1,3-benzodithioles can be achieved using various oxidizing agents. Lead tetraacetate has been shown to be effective in oxidizing 2,2-dialkyl and spiro[1,3-benzodithiole-2,1'-cycloalkane] derivatives to their corresponding sulfoxides and disulfoxides (bis-sulfones). publish.csiro.auresearchgate.net The stereochemistry of the resulting sulfoxides can often be elucidated using NMR spectroscopy. publish.csiro.auresearchgate.net

The reaction proceeds stepwise. Milder conditions or a stoichiometric amount of the oxidant can favor the formation of the monosulfoxide. With an excess of the oxidizing agent or more forcing conditions, the reaction can proceed to the bis-sulfone, where both sulfur atoms are oxidized. The selective synthesis of either the sulfoxide (B87167) or the sulfone is a valuable transformation, as these oxidized sulfur compounds have distinct chemical properties and applications. For example, sulfoxides can be used in Pummerer-type rearrangements, and sulfones are often used as leaving groups in elimination reactions.

The choice of solvent can also play a crucial role in directing the selectivity of the oxidation. For instance, in the oxidation of general organic sulfides, using ethanol (B145695) as a solvent can favor the formation of sulfoxides, while conducting the reaction in water can lead predominantly to sulfones.

Table 3: Oxidation Products of 2,2-Disubstituted 1,3-Benzodithioles

| Substrate | Oxidizing Agent | Major Product(s) |

|---|---|---|

| 2,2-Dialkyl-1,3-benzodithiole | Lead Tetraacetate (controlled) | 2,2-Dialkyl-1,3-benzodithiole-1-oxide (Monosulfoxide) |

| 2,2-Dialkyl-1,3-benzodithiole | Lead Tetraacetate (excess) | 2,2-Dialkyl-1,3-benzodithiole-1,3-dioxide (Bis-sulfone) |

Influence of Oxidation State on Reactivity

The reactivity of the 1,3-benzodithiole scaffold is significantly influenced by the oxidation state of its sulfur atoms. The parent dithioether can be oxidized to form the corresponding sulfoxides and disulfoxides, which alters the electronic properties and subsequent chemical behavior of the molecule.

Studies on the oxidation of various 2-substituted 1,3-benzodithioles using reagents like lead tetraacetate have shown that the nature of the substituent at the C2 position dictates the oxidation products. For 2,2-dialkyl substituted benzodithioles, the primary products are the mono- and di-sulfoxides. The formation of these oxidized species introduces new stereocenters at the sulfur atoms, and the stereochemistry of these products has been elucidated using nuclear magnetic resonance (NMR) spectroscopy.

In cases where the C2 substituents are 2-methyl-2-aryl groups, sulfoxides are formed as minor products. The major reaction pathway involves oxidative attack on the methyl group, leading to acetoxy, formyl, and carboxylic acid derivatives, as well as products from ring cleavage. Similarly, 2,2-diaryl derivatives yield small quantities of sulfoxides, with ring cleavage products being predominant. This indicates that while sulfoxidation is a possible pathway, other reactive sites can become more susceptible to oxidation depending on the substitution pattern. The introduction of an oxygen atom onto the sulfur changes it from a nucleophilic dithioacetal to an electrophilic sulfoxide moiety, fundamentally altering its reactivity towards other reagents.

| Starting Material | Oxidizing Agent | Major Product(s) | Comments |

| 2,2-Dialkyl-1,3-benzodithiole | Lead Tetraacetate | Sulfoxides and Disulfoxides | Oxidation occurs primarily at the sulfur atoms. |

| 2-Methyl-2-aryl-1,3-benzodithiole | Lead Tetraacetate | Acetoxy, formyl, and carboxylic acid derivatives (from methyl group oxidation); Ring cleavage products | Sulfoxides are minor products. |

| 2,2-Diaryl-1,3-benzodithiole | Lead Tetraacetate | Ring cleavage products | Sulfoxides are minor products. |

Enzyme-Catalyzed Oxidations of 1,3-Benzodithioles

The sulfur atoms in the 1,3-benzodithiole ring are susceptible to enzyme-catalyzed oxidation, a common pathway in the metabolism of xenobiotics. This biotransformation is primarily mediated by monooxygenase and dioxygenase enzyme systems, most notably cytochrome P450 (CYP) enzymes. mdpi.comnih.gov

Enzymatic sulfoxidation is a well-established metabolic route for many sulfur-containing compounds. mdpi.com Enzymes such as chloroperoxidase, horseradish peroxidase, and various monooxygenases and dioxygenases are capable of oxidizing sulfides to chiral sulfoxides. mdpi.comrsc.org In the context of the 1,3-benzodithiole scaffold, these enzymes can catalyze the stereoselective oxidation of one or both sulfur atoms. For instance, dioxygenases, which are known to catalyze the sulfoxidation of a wide range of alkylaryl sulfides, can produce sulfoxides in an enantioselective manner. rsc.org

The cytochrome P450 superfamily is a major catalyst for Phase I metabolism of drugs and other foreign compounds. mdpi.com Specific CYP isoforms are known to participate in the sulfoxidation of various substrates. For example, in the metabolism of the drug benfuracarb, which contains a sulfur atom, CYP2C9 and CYP2C19 were identified as participants in its sulfoxidation. mdpi.com It is plausible that similar CYP isoforms could mediate the oxidation of the 1,3-benzodithiole core, leading to the formation of sulfoxide metabolites. These enzymatic reactions introduce chirality at the sulfur center, and the stereochemical outcome is determined by the specific enzyme involved.

Reactions Involving the 1,3-Benzodithiolylium Cation

The 1,3-benzodithiolylium cation is a stable, planar, 10-π aromatic system that serves as a key reactive intermediate in the chemistry of the benzodithiole scaffold. mdpi.com A primary method for its formation involves the abstraction of a hydride ion from the C2 position of a 1,3-benzodithiole precursor. This can be achieved using strong hydride abstractors, such as the trityl cation (triphenylcarbenium), often employed as its tetrafluoroborate (B81430) salt.

Once formed, the 1,3-benzodithiolylium cation is highly electrophilic at the C2 position. This reactivity drives its transformation pathways, which predominantly involve reactions with nucleophiles. The cation readily reacts with a wide range of nucleophiles, leading to the formation of 2-substituted 1,3-benzodithiole derivatives. For example, reaction with oxygen-centered nucleophiles like alcohols (R-OH) results in the formation of 2-alkoxy-1,3-benzodithioles. Specifically, the reaction with butanol would yield the target compound, 1,3-Benzodithiole, 2-butoxy-. This reaction underscores the cation's utility as an intermediate for introducing various functional groups at the 2-position of the benzodithiole ring. The dithiolium moiety can also be reduced by various agents to regenerate the neutral 1,3-benzodithiole species. smolecule.com

The electrophilic C2 carbon of the 1,3-benzodithiolylium cation enables it to participate in reactions that resemble the classic Michaelis-Arbuzov reaction. wikipedia.org In a typical Arbuzov reaction, a trialkyl phosphite (B83602) attacks an alkyl halide, leading to the formation of a dialkyl alkylphosphonate. nih.gov In an analogous manner, 1,3-dithiolylium salts react with trialkyl phosphites, where the dithiolylium cation acts as the electrophile instead of an alkyl halide. oup.comoup.com

The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the C2 carbon of the 1,3-benzodithiolylium cation. oup.com This forms a phosphonium (B103445) salt as an intermediate. In the presence of a suitable nucleophile, such as an iodide ion (often added as sodium iodide to facilitate the reaction), a subsequent SN2 attack on one of the phosphite's alkyl groups occurs. oup.comoup.com This step displaces the benzodithiole moiety, now bonded to phosphorus, resulting in the formation of a 2-dialkoxyphosphinyl-1,3-benzodithiole and an alkyl halide. This Arbuzov-like transformation provides an efficient route to synthesize C2-phosphonate derivatives of the 1,3-benzodithiole scaffold. oup.com

Rearrangement Mechanisms in Benzodithiole Synthesis

The synthesis of the 1,3-benzodithiole ring system can involve notable rearrangement mechanisms. One such example is a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈), which proceeds via a significant sulfur rearrangement. nih.govacs.org

A proposed mechanism for this transformation envisions a benzothietane-2-imine as a key intermediate. nih.govacs.org The reaction sequence is thought to begin with the base-mediated formation of an anion from the starting benzothioamide. This is followed by an intramolecular copper-catalyzed Ullmann coupling, which forms the strained four-membered benzothietane ring. Subsequent cleavage of a C–S bond in this intermediate leads to a ring-opened thiophenolate species. This intermediate then reacts with the external sulfur source (S₈) to form a new S–S bond. Finally, an addition/elimination process occurs, leading to the formation of the thermodynamically more stable five-membered 1,3-benzodithiole ring. This cascade process, involving the formation and cleavage of rings and the incorporation of an external sulfur atom, represents a significant structural rearrangement to achieve the final benzodithiole product. nih.govacs.org

| Reactants | Catalyst/Reagents | Key Intermediate | Transformation Type | Product |

| 2-Bromo-benzothioamide, S₈ | CuI, o-phen, Cs₂CO₃ | Benzothietane-2-imine | Copper-catalyzed sulfur rearrangement | 1,3-Benzodithiole derivative |

Studies Directed Toward Reactive Intermediates from Benzodithiole Systems

Research into the chemistry of 1,3-benzodithioles has identified several key reactive intermediates beyond the stable dithiolylium cation. These transient species play crucial roles in various transformations of the benzodithiole scaffold.

One important intermediate is the 1,3-benzodithiol-2-ylidene, a nucleophilic carbene. This species has been proposed to form from the reaction of benzyne (B1209423) with carbon disulfide. The carbene is resonance-stabilized by the adjacent sulfur atoms. In the absence of trapping agents, it dimerizes. However, it can be effectively trapped by protic substrates, which protonate the carbene to form the corresponding 1,3-benzodithiolylium cation. This demonstrates a direct link between the carbene and cation intermediates. The generation of such bis(heteroatom-substituted) carbenes is a known strategy, as they exhibit significant nucleophilicity and can react with various electrophiles. nih.gov

Other reactive intermediates have also been implicated in the chemistry of related sulfur heterocycles. For example, sulfur ylide intermediates can be generated, such as in the reaction of 1,3-benzodithiole-2-thione (B1218078) with benzyne. oup.com Furthermore, studies on related sulfur-heterocyclic systems suggest the potential for forming radical intermediates. While the benzo rsc.orgmdpi.comoup.comdithiazole system is different, it readily forms a stable 7π neutral radical, highlighting the ability of such scaffolds to stabilize unpaired electrons. mdpi.com The potential formation of radical cations from the 1,3-benzodithiole ring through oxidation represents another possible reactive intermediate pathway.

Generation of o-Thiobenzoquinone Methide from 3H-1,2-Benzodithiole Oxides

The generation of the highly reactive intermediate, o-thiobenzoquinone methide, from precursors such as 3H-1,2-benzodithiole oxides has been a subject of significant mechanistic investigation. Studies have explored the thermal and photochemical behavior of both the 1-oxide and 2-oxide isomers of 3H-1,2-benzodithiole derivatives to understand the pathways leading to the formation of this transient species.

Research conducted by Hortmann and colleagues provides foundational insights into this area. Their work focused on the synthesis and subsequent thermolysis and photolysis of 3-substituted-3H-1,2-benzodithiole 1-oxides and 2-oxides. These investigations were aimed at elucidating the conditions under which o-thiobenzoquinone methide could be generated and subsequently trapped, providing evidence for its fleeting existence.

The synthetic route to the requisite precursors, 3H-1,2-benzodithiole 1-oxide and 2-oxide, involves a multi-step process. The specific substitution at the 3-position of the benzodithiole ring system is crucial in influencing the reactivity and the subsequent fragmentation pathways of the corresponding oxides.

Mechanistic studies have shown that upon thermal activation, 3H-1,2-benzodithiole S-oxides can undergo a concerted elimination of sulfur monoxide (SO) to yield the corresponding o-thiobenzoquinone methide. This reactive intermediate can then be intercepted by various dienophiles in cycloaddition reactions, which serves as a common method for its detection and characterization. The efficiency of this generation and trapping process is dependent on several factors, including the nature of the substituent at the 3-position and the specific reaction conditions, such as temperature and the choice of solvent.

The photochemical decomposition of 3H-1,2-benzodithiole S-oxides presents an alternative pathway for the generation of o-thiobenzoquinone methide. Irradiation at specific wavelengths can induce the cleavage of the S-O bond and the subsequent fragmentation of the heterocyclic ring to afford the desired intermediate. The quantum yield and the product distribution of the photochemical reaction are influenced by the excitation wavelength and the presence of sensitizers or quenchers.

The trapping of the in situ generated o-thiobenzoquinone methide with electron-deficient dienophiles, such as N-phenylmaleimide or dimethyl acetylenedicarboxylate, provides strong evidence for its formation. The resulting Diels-Alder adducts can be isolated and characterized, confirming the transient existence of the o-thiobenzoquinone methide. The yields of these adducts can be used to quantitatively assess the efficiency of the generation process under different experimental conditions.

Strategic Applications of 1,3 Benzodithiole, 2 Butoxy in Advanced Organic Synthesis

As a Reagent for Introducing Cyclic Dithioacetal Functions

The 1,3-benzodithiole (B1625575) moiety serves as an effective protecting group for carbonyl compounds and as a precursor for various functional group transformations. Its introduction into organic molecules is a key step in multistep synthesis.

Indoles and pyrroles are important heterocyclic compounds found in many biologically active molecules. researchgate.net The direct functionalization of these heterocycles is a significant area of research in organic chemistry. beilstein-journals.org 1,3-Benzodithiole derivatives can be used to introduce a dithioacetal function onto these rings, which can then be further manipulated.

The reaction typically proceeds via electrophilic substitution, where a reactive 1,3-benzodithiolium salt attacks the electron-rich indole or pyrrole ring. The position of substitution (e.g., C2 or C3 of indole) can often be controlled by the reaction conditions and the substitution pattern on the heterocyclic core.

| Heterocycle | Reagent | Position of Functionalization | Reference |

| Indole | 1,3-Benzodithiolium Tetrafluoroborate (B81430) | C3 | researchgate.net |

| Pyrrole | 1,3-Benzodithiolium Tetrafluoroborate | C2 | researchgate.net |

This functionalization provides a masked carbonyl group at a specific position on the heterocycle, which can be deprotected under specific conditions to reveal a formyl group, or can be used in subsequent carbon-carbon bond-forming reactions.

Role as an Acyl Anion Equivalent (Umpolung Chemistry)

One of the most powerful applications of 1,3-dithiane (B146892) and its benzannulated analogue, 1,3-benzodithiole, is in the field of umpolung, or reactivity inversion. Normally, the carbonyl carbon is electrophilic. However, by converting it into a dithioacetal, the corresponding carbon atom can be deprotonated to form a nucleophilic carbanion, which is an acyl anion equivalent. uwindsor.ca

This strategy allows for the formation of carbon-carbon bonds that are otherwise difficult to achieve. The 2-lithio-1,3-benzodithiole, generated by treating the 1,3-benzodithiole with a strong base like n-butyllithium, can react with various electrophiles.

Table of Reactions of 2-Lithio-1,3-benzodithiole with Electrophiles

| Electrophile | Product Type |

| Alkyl halides | Ketones (after hydrolysis) |

| Aldehydes/Ketones | α-Hydroxy ketones (after hydrolysis) |

| Epoxides | β-Hydroxy ketones (after hydrolysis) |

| α,β-Unsaturated carbonyls | 1,4-Diketones (after hydrolysis) |

The resulting adducts can be hydrolyzed back to the carbonyl functionality using reagents such as mercury(II) chloride or N-bromosuccinimide.

Synthesis of Olefinic Compounds

1,3-Benzodithiole derivatives are valuable precursors for the synthesis of alkenes through olefination reactions.

The Wittig-Horner reaction, a modification of the classic Wittig reaction, involves the reaction of a phosphine oxide-stabilized carbanion with an aldehyde or ketone to form an alkene. While not the most common application, derivatives of 1,3-benzodithiole can be incorporated into reagents for this type of transformation.

A more widely used olefination method is the Horner-Wadsworth-Emmons (HWE) reaction. conicet.gov.ar This reaction utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. orgsyn.org The HWE reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. organic-chemistry.org

A key reagent in this context is diethyl (1,3-benzodithiol-2-yl)phosphonate. Deprotonation of this phosphonate with a base generates a stabilized carbanion that reacts with aldehydes and ketones to yield ketene dithioacetals. These products are versatile intermediates that can be converted into a variety of other functional groups.

General Scheme of HWE reaction with Diethyl (1,3-benzodithiol-2-yl)phosphonate

Deprotonation of the phosphonate with a base (e.g., NaH, n-BuLi).

Nucleophilic addition of the resulting carbanion to an aldehyde or ketone.

Elimination of the phosphate byproduct to form the ketene dithioacetal.

These ketene dithioacetals can then be hydrolyzed to carboxylic acids or their derivatives, or they can undergo further reactions at the double bond.

Precursor for Electron-Donating Systems

The 1,3-benzodithiole core is a key component in the design of organic electron donors, particularly for the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives. These molecules are of great interest in materials science due to their applications in organic conductors and superconductors.

The synthesis of these electron-donating systems often involves the coupling of 1,3-benzodithiole-2-one or 1,3-benzodithiole-2-thione (B1218078) derivatives, which can be prepared from 1,3-Benzodithiole, 2-butoxy-. The resulting tetrathiafulvalene derivatives exhibit rich redox chemistry and can form charge-transfer complexes with suitable electron acceptors.

Construction of Dithiafulvalenes and Tetrathiafulvalenes

The synthesis of dithiafulvalenes and tetrathiafulvalenes (TTF) is a significant area of research due to their applications in materials science as organic conductors. 2-Alkoxy-1,3-benzodithioles, including the 2-butoxy derivative, are valuable precursors for these molecules. A common strategy involves the cross-coupling of 1,3-dithiole-2-ones with 1,3-dithiole-2-thiones in the presence of a trivalent phosphorus reagent, such as triethyl phosphite (B83602). This reaction proceeds through the formation of a reactive intermediate that then couples to form the central double bond of the tetrathiafulvalene core.

Research has demonstrated that the cross-coupling reactions between 1,3-dithiole-2-ones and 1,3-dithiole-2-thiones can produce unsymmetrical tetrathiafulvalenes in high yields. The use of an excess of the 1,3-dithiole-2-thione component helps to minimize the formation of homocoupled byproducts. This methodology is applicable to a range of substituted 1,3-dithiole precursors, allowing for the synthesis of a diverse library of functionalized tetrathiafulvalenes.

| Precursor 1 | Precursor 2 | Reaction Type | Key Reagent |

|---|---|---|---|

| 1,3-Dithiole-2-one | 1,3-Dithiole-2-thione | Cross-coupling | Triethyl phosphite |

| 1,3-Benzodithiole-2-one | 1,3-Benzodithiole-2-thione | Cross-coupling | Triethyl phosphite |

Synthesis of Ferrocene-Dithiafulvalene Conjugates

The integration of ferrocene moieties into dithiafulvalene structures has led to the development of novel redox-active molecules with potential applications in molecular electronics and sensing. A key synthetic route to these conjugates involves the Wittig-Horner reaction between a 1,3-benzodithiole-2-phosphonate and a ferrocene derivative bearing one or more acyl groups. beilstein-journals.org

In a typical procedure, 2-(dimethoxyphosphinyl)-1,3-benzodithiole is treated with a strong base, such as n-butyllithium, at low temperatures to generate the corresponding phosphonate carbanion. beilstein-journals.org This nucleophile is then reacted with a ferrocene-carboxaldehyde or a diacylferrocene derivative to afford the ferrocene-dithiafulvalene conjugate. beilstein-journals.org The reaction conditions, such as temperature, can be modulated to control the product distribution, particularly in cases where both mono- and bis-dithiafulvalene substituted ferrocenes can be formed. beilstein-journals.org

| Ferrocene Precursor | Dithiole Precursor | Base | Solvent | Product |

|---|---|---|---|---|

| 1,1'-Diacetylferrocene | 2-(Dimethoxyphosphinyl)-1,3-benzodithiole | n-Butyllithium | Tetrahydrofuran | 1,1'-Bis[(1,3-dithiol-2-ylidene)methyl]ferrocene |

| 1,1'-Bis(2-thenoyl)ferrocene | 2-(Dimethoxyphosphinyl)-1,3-benzodithiole | n-Butyllithium | Tetrahydrofuran | 1,1'-Bis[(1,3-dithiol-2-ylidene)heteroaryl]ferrocene |

Utilization in Oligonucleotide Synthesis

Synthesis of 2'-O-(1,3-benzodithiol-2-yl)uridine as Key Intermediates

The 1,3-benzodithiol-2-yl (BDT) group has been identified as a valuable pharmacophore in the development of antiviral nucleoside analogues. Specifically, nucleoside derivatives featuring a BDT group at the 2'-hydroxyl position have been synthesized and evaluated for their activity against the bovine viral diarrhea virus (BVDV), a surrogate for the human hepatitis C virus (HCV).

The synthesis of these modified nucleosides, such as 2'-O-(1,3-benzodithiol-2-yl)uridine, involves the reaction of a suitably protected nucleoside with a 1,3-benzodithiole precursor. Research in this area has shown that 2'-O-BDT-guanosine and 2'-O-BDT-inosine exhibit the most potent anti-BVDV activity among a series of synthesized analogues. This highlights the potential of the BDT moiety in the design of novel antiviral agents.

| Compound | Reported Activity |

|---|---|

| 2'-O-BDT-guanosine | Strongest anti-BVDV activity |

| 2'-O-BDT-inosine | Strongest anti-BVDV activity |

| 2'-O-BDT-uridine | Synthesized as a key intermediate |

Formation of Complex Molecular Architectures

Macrocyclic and Cavitand Derivatives

The 1,3-benzodithiole scaffold can be incorporated into larger, more complex molecular structures such as macrocycles. One synthetic approach to such architectures is through copper-catalyzed C-S bond formation. For instance, the reaction of 2-bromo-benzothioamides in the absence of an external sulfur source can lead to the formation of eight-membered dibenzodithiocines through a double Ullmann-type coupling reaction. nih.gov This method provides a pathway to macrocyclic structures containing the benzodithiole core. While the direct use of 1,3-Benzodithiole, 2-butoxy- in the synthesis of cavitands is not extensively documented, the principles of C-S bond formation suggest potential pathways for its incorporation into these host molecules.

Spectroscopic Characterization and Structural Elucidation of 1,3 Benzodithiole, 2 Butoxy and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

While specific experimental data for 1,3-Benzodithiole (B1625575), 2-butoxy- is not widely published, a detailed analysis of its expected ¹H and ¹³C NMR spectra can be inferred from data on analogous structures, including 2-substituted 1,3-benzodithioles and other alkoxy-containing heterocyclic systems. ipb.ptdiva-portal.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzodithiole ring system and the aliphatic protons of the butoxy group. The aromatic protons (H4/H7 and H5/H6) would typically appear as a complex multiplet system in the downfield region, approximately between δ 7.0 and 7.5 ppm, characteristic of a disubstituted benzene (B151609) ring. The proton at the 2-position (H2), being a methine proton situated between two sulfur atoms and adjacent to an oxygen atom, would be significantly deshielded and is expected to resonate as a singlet at approximately δ 5.8-6.2 ppm.

The protons of the butoxy group would appear in the upfield region. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are expected around δ 3.5-4.0 ppm as a triplet. The subsequent methylene groups (-CH₂-CH₂-) would resonate at progressively higher fields (further upfield), with the terminal methyl group (-CH₃) appearing as a triplet around δ 0.9-1.0 ppm. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbon atom at the 2-position (C2), bonded to two sulfur atoms and one oxygen atom, would be highly deshielded, with an expected chemical shift in the range of δ 110-120 ppm. The aromatic carbons of the benzodithiole moiety would produce signals in the δ 120-140 ppm region. Specifically, the quaternary carbons (C3a/C7a) attached to the sulfur atoms would be found around δ 135-140 ppm, while the protonated aromatic carbons (C4/C7, C5/C6) would resonate between δ 120-130 ppm. mdpi.com

For the butoxy substituent, the carbon attached to the oxygen (-O-CH₂) would appear around δ 68-75 ppm. The other aliphatic carbons would be found further upfield, with the terminal methyl carbon resonating at approximately δ 14 ppm. libretexts.org

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,3-Benzodithiole, 2-butoxy-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 5.8 - 6.2 (s) | - |

| C2 | - | 110 - 120 |

| H4, H5, H6, H7 | 7.0 - 7.5 (m) | - |

| C4, C5, C6, C7 | - | 120 - 130 |

| C3a, C7a | - | 135 - 140 |

| -O-C H₂- | 3.5 - 4.0 (t) | 68 - 75 |

| -CH₂-C H₂- | 1.5 - 1.8 (m) | 30 - 35 |

| -C H₂-CH₃ | 1.3 - 1.5 (m) | 18 - 22 |

| -CH₂-C H₃ | 0.9 - 1.0 (t) | ~14 |

Note: Predicted values are based on analogous structures. s = singlet, t = triplet, m = multiplet.

Chiroptical Spectroscopy for Stereochemical Studies

Chiroptical techniques are crucial for determining the three-dimensional arrangement of atoms in chiral molecules.

Circular Dichroism (CD) spectroscopy is a powerful method for assigning the absolute configuration of chiral sulfoxides derived from 1,3-benzodithiole. The oxidation of the sulfur atom at the 1-position of the 1,3-benzodithiole ring introduces a chiral center, leading to the formation of enantiomers.

Research has demonstrated that the absolute configurations of 2-alkyl-1,3-benzodithiole 1-oxides can be unequivocally established by comparing their CD spectra. Enantiomers of these compounds can be separated using chiral stationary phase high-performance liquid chromatography (CSP-HPLC). The CD spectra of the separated enantiomers show characteristic Cotton effects, which are opposite in sign for each enantiomer. By correlating the CD spectra with the known absolute configuration of a related compound, determined by methods such as X-ray crystallography, the stereochemistry of a series of analogous 2-alkyl substituted derivatives can be assigned. For instance, a positive Cotton effect at a specific wavelength can be correlated to an (R)-configuration at the sulfur atom, while a negative Cotton effect would indicate the (S)-configuration. This comparative analysis allows for a reliable and non-destructive method for stereochemical correlation among this class of compounds.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For 1,3-Benzodithiole, 2-butoxy-, the mass spectrum would provide the molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for ethers and sulfur-containing compounds. libretexts.orgyoutube.com Key fragmentation processes would include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the ether oxygen is a common pathway. For the butoxy group, this could lead to the loss of a propyl radical (•C₃H₇) to form a stable oxonium ion.

Inductive Cleavage: Cleavage of the C-O bond can occur, leading to the formation of a butoxy radical (•OC₄H₉) and a 1,3-benzodithiolyl cation, or alternatively, a butyl cation ([C₄H₉]⁺) and a 1,3-benzodithiole-2-oxy radical. libretexts.org

Loss of the Butoxy Group: A primary fragmentation would likely involve the loss of the entire butoxy group as a neutral butene molecule via a rearrangement, or as a butoxy radical, leading to a prominent fragment ion corresponding to the 1,3-benzodithiolyl cation.

Fragmentation of the Benzodithiole Ring: The heterocyclic ring itself can undergo fragmentation, potentially losing sulfur atoms or undergoing ring cleavage to yield characteristic aromatic fragments.

Interactive Data Table 2: Predicted Mass Spectrometry Fragmentation for 1,3-Benzodithiole, 2-butoxy- (C₁₁H₁₄OS₂)

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 226 | [C₁₁H₁₄OS₂]⁺ | Molecular Ion (M⁺) |

| 169 | [C₇H₅S₂]⁺ | Loss of •OC₄H₉ |

| 170 | [C₇H₆S₂]⁺• | Loss of C₄H₈ (butene) via rearrangement |

| 113 | [C₄H₉O]⁺ | Alpha-cleavage fragment |

| 57 | [C₄H₉]⁺ | Butyl cation from inductive cleavage |

Note: m/z values are for the most abundant isotopes.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which is particularly useful for studying conjugated systems.

While 1,3-Benzodithiole, 2-butoxy- itself does not possess an extensive conjugated system beyond the benzene ring, its derivatives can be used to form highly conjugated structures like 1,4-benzodithiafulvalenes. These molecules are characterized by an extended π-electron system, which results in strong absorption in the UV-Vis region. lakeheadu.ca

The electronic spectra of these conjugated systems are dominated by intense π → π* transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation; as the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. nih.gov This leads to a bathochromic (red) shift, meaning the absorption occurs at longer wavelengths. vscht.cz

For example, studies on conjugated molecules containing benzothiadiazole units, which are structurally related to benzodithioles, show that the introduction of electron-donating or electron-withdrawing groups can further tune the absorption properties. nih.govmdpi.com The λ_max values for these types of conjugated derivatives typically fall within the range of 300-600 nm, often extending into the visible portion of the spectrum, which is responsible for their color. researchgate.net

Interactive Data Table 3: Representative UV-Vis Absorption Data for Conjugated Benzodithiole Derivatives

| Compound Type | Typical λ_max Range (nm) | Electronic Transition |

| Simple 1,3-Benzodithiole | 250 - 300 | π → π* (Benzene ring) |

| 1,4-Benzodithiafulvalene | 350 - 450 | π → π* (Extended conjugation) |

| Donor-Acceptor Substituted Derivatives | 400 - 600 | Intramolecular Charge Transfer (ICT) |

Note: These are representative values and can vary significantly with substitution and solvent.

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, purification, and assessment of purity for a wide array of chemical compounds. In the context of chiral molecules such as derivatives of 1,3-benzodithiole, HPLC, particularly with chiral stationary phases, is indispensable for the resolution of enantiomers and diastereomers. This section will delve into the application of HPLC for these specific types of separations.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separations

The separation of stereoisomers, which have identical physical and chemical properties in an achiral environment, presents a significant analytical challenge. Chiral HPLC addresses this by employing a chiral stationary phase (CSP) that interacts differentially with the enantiomers or diastereomers of a racemic mixture, leading to different retention times and, thus, separation.

A notable study on the chiral resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a key synthon for bioactive 1,3-dithiolane (B1216140) derivatives, successfully employed enantioselective HPLC to isolate the individual enantiomers. nih.govunimore.it This separation was achieved using a Chiralpak IA column, which is a polysaccharide-based chiral stationary phase. unimore.it The experimental conditions for the analytical separation of a related compound, (R/S)-BS148, are detailed in the table below. unimore.it

| Parameter | Condition |

|---|---|

| Stationary Phase | Chiralpak IA (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | n-Hexane/Methyl tert-butyl ether/Diethylamine (85:15:0.1) |

| Flow Rate | 1 mL/min |

| Temperature | 25 °C |

| Detection | UV/vis at 240 nm |

| Injection Volume | 10 µL |

The efficiency of this separation is demonstrated by the chromatographic parameters obtained for (R/S)-BS148, a sigma receptor modulator derived from the resolved (1,4-dithiaspiro[4.5]decan-2-yl)methanol. unimore.it

| Parameter | Value |

|---|---|

| Retention Factor (k1) | 0.68 |

| Retention Factor (k2) | 1.00 |

| Separation Factor (α) | 1.42 |

| Resolution (RS) | 2.20 |

These findings underscore the utility of polysaccharide-based chiral stationary phases for the resolution of chiral 1,3-dithiolane derivatives. unimore.it It is highly probable that similar methodologies could be successfully applied to the enantiomeric or diastereomeric separation of 1,3-Benzodithiole, 2-butoxy- and its derivatives. The selection of the appropriate chiral stationary phase and the optimization of the mobile phase composition would be critical steps in developing a robust separation method.

Theoretical and Computational Chemistry Approaches to 1,3 Benzodithiole, 2 Butoxy Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the energetics and geometries of molecules and transition states, thereby elucidating reaction mechanisms. While specific DFT studies on the reaction mechanisms of 1,3-Benzodithiole (B1625575), 2-butoxy- are scarce, research on related 1,3-dithiole derivatives provides a foundational understanding.

The primary site of reactivity in 2-substituted-1,3-benzodithioles is the C2 carbon. This is largely influenced by the electron-withdrawing nature of the two adjacent sulfur atoms. Theoretical calculations on related 1,3-dithiolylium cations, which are analogous to the activated form of 2-alkoxy-1,3-benzodithioles, have shown that the electron density is lowest at the C2 position. chemicalbook.com This makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.

For instance, the reaction of 2-alkylsulfanyl-1,3-dithiolium salts with amines proceeds via nucleophilic substitution at the C2 position. chemicalbook.com It is mechanistically plausible that 2-butoxy-1,3-benzodithiole would undergo similar reactions, such as hydrolysis or substitution with other nucleophiles, proceeding through a transition state where the nucleophile attacks the C2 carbon, leading to the departure of the butoxy group. DFT calculations would be instrumental in determining the activation energies for such proposed mechanisms, comparing different potential pathways, and identifying the most favorable reaction conditions.

Molecular Orbital Analysis of Electronic Properties and Reactivity

Molecular orbital (MO) theory provides a quantum mechanical picture of the distribution of electrons within a molecule and is fundamental to understanding its reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

In a study on 2-thioxo-1,3-dithiol-carboxamides, DFT calculations at the B3LYP/6-31G(d,p) level revealed that the HOMO and LUMO are predominantly localized on the 2-thioxo-1,3-dithiol moiety. mdpi.com This localization indicates that this part of the molecule is the most reactive. mdpi.com By analogy, for 1,3-Benzodithiole, 2-butoxy-, the HOMO and LUMO are expected to have significant contributions from the 1,3-benzodithiole ring system. The butoxy group, being an electron-donating group, would likely raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation compared to an unsubstituted 1,3-benzodithiole.

LCAO-MO (Linear Combination of Atomic Orbitals to form Molecular Orbitals) calculations on the benzo-1,3-dithiolium ion further support the high reactivity at the C2 position, indicating the lowest electron density at this carbon. chemicalbook.com This suggests that in reactions with nucleophiles, the LUMO, which would be centered around the C2 carbon, plays a crucial role in accepting the incoming electrons from the nucleophile.

The energy gap between the HOMO and LUMO is also a critical parameter. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods can precisely calculate this gap, providing a quantitative measure of the molecule's kinetic stability.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. DFT calculations can provide reliable predictions of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

To predict the spectroscopic parameters of 1,3-Benzodithiole, 2-butoxy-, one would typically perform a geometry optimization using a suitable DFT functional and basis set. Following this, calculations for NMR chemical shifts (using methods like GIAO - Gauge-Including Atomic Orbital), IR frequencies (by calculating the second derivatives of the energy), and electronic transitions for UV-Vis spectra (using Time-Dependent DFT, or TD-DFT) can be carried out. mdpi.com The predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound.

Future Directions and Emerging Research Avenues in 2 Alkoxy 1,3 Benzodithiole Chemistry

Development of Novel Catalytic Transformations

The exploration of 2-alkoxy-1,3-benzodithioles as precursors to or components of catalytic systems represents a promising, yet largely untapped, area of research. While direct catalytic applications of 1,3-Benzodithiole (B1625575), 2-butoxy- have not been extensively reported, the inherent reactivity of the 1,3-benzodithiole moiety suggests several potential avenues for the development of novel catalytic transformations.

Recent advancements in organosulfur chemistry have highlighted the utility of related dithiole compounds in various catalytic processes. For instance, copper-catalyzed methods have been efficiently employed for the synthesis of benzodithiole derivatives, indicating the compatibility of this heterocyclic system with transition metal catalysis. acs.orgnih.gov Future research could focus on leveraging the sulfur atoms of the 2-alkoxy-1,3-benzodithiole core as ligands for transition metals, potentially leading to new catalysts for cross-coupling reactions, C-H functionalization, or asymmetric synthesis.

The development of catalysts derived from 2-alkoxy-1,3-benzodithioles could offer unique steric and electronic properties, influencing the selectivity and efficiency of catalytic reactions. The alkoxy group at the 2-position can be readily varied, allowing for the fine-tuning of the catalyst's properties.

Table 1: Potential Catalytic Applications of 2-Alkoxy-1,3-Benzodithiole Derivatives

| Catalytic Application | Potential Role of 2-Alkoxy-1,3-Benzodithiole | Research Focus |

| Cross-Coupling Reactions | Ligand for transition metals (e.g., Pd, Cu, Ni) | Synthesis of biaryls and other coupled products. |

| C-H Functionalization | Directing group or part of a catalytic complex | Site-selective functionalization of organic molecules. |

| Asymmetric Catalysis | Chiral ligand synthesis | Enantioselective transformations. |

| Redox Catalysis | Precursor to redox-active species | Oxidation or reduction of organic substrates. |

Exploration of New Synthetic Applications and Building Block Utility

The utility of 2-alkoxy-1,3-benzodithioles as versatile building blocks in organic synthesis is an area ripe for exploration. These compounds can be considered as protected forms of various functional groups, and their selective deprotection or transformation can lead to a diverse array of valuable molecules. The 2-alkoxy group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various substituents at the 2-position.

Furthermore, the 1,3-benzodithiole moiety can be transformed into other functional groups, expanding its synthetic utility. For example, the dithioacetal can be converted to a carbonyl group or a methylene (B1212753) group under different reaction conditions. This versatility makes 2-alkoxy-1,3-benzodithioles attractive synthons for the construction of complex molecular architectures.

Future research is expected to focus on expanding the repertoire of reactions that utilize 2-alkoxy-1,3-benzodithioles as key intermediates. This includes their application in multicomponent reactions, cascade reactions, and the synthesis of biologically active compounds and functional materials. The ability to introduce diverse functionality through the manipulation of the 2-alkoxy-1,3-benzodithiole core positions it as a valuable tool for synthetic chemists.

Table 2: Synthetic Transformations and Applications of 2-Alkoxy-1,3-Benzodithiole Building Blocks

| Transformation | Reagents/Conditions | Product Type | Potential Applications |

| Nucleophilic Substitution at C2 | Various nucleophiles | 2-Substituted-1,3-benzodithioles | Synthesis of functionalized heterocycles. |

| Conversion to Carbonyl Group | Oxidative hydrolysis | Ketones/Aldehydes | Access to carbonyl-containing compounds. |

| Reduction to Methylene Group | Desulfurization (e.g., Raney Nickel) | Methylene compounds | Removal of the dithioacetal protecting group. |

| Ring-Opening Reactions | Reductive or oxidative cleavage | Dithiol derivatives | Synthesis of sulfur-containing linear molecules. |

Advanced Spectroscopic Techniques for Dynamic Studies

A thorough understanding of the structure, conformation, and reactivity of 2-alkoxy-1,3-benzodithioles is crucial for their rational application in synthesis and catalysis. Advanced spectroscopic techniques are poised to play a significant role in elucidating the dynamic behavior of these molecules.

While standard spectroscopic methods such as ¹H and ¹³C NMR are routinely used for characterization, more advanced techniques can provide deeper insights. Variable-temperature NMR spectroscopy, for instance, can be employed to study conformational changes and dynamic processes, such as ring inversion or restricted rotation around single bonds. Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, are invaluable for unambiguous assignment of complex spectra and for establishing through-bond and through-space correlations.

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can provide detailed information about the molecular weight and fragmentation patterns of 2-alkoxy-1,3-benzodithiole derivatives. This data is critical for confirming structures and for studying reaction mechanisms by identifying intermediates and byproducts.

Future research will likely involve the application of these and other advanced spectroscopic methods, such as solid-state NMR and X-ray crystallography, to gain a comprehensive understanding of the structure-property relationships in this class of compounds.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the integration of 2-alkoxy-1,3-benzodithiole chemistry with sustainable methodologies is a key area for future development. Flow chemistry, in particular, offers numerous advantages over traditional batch processes, including improved safety, enhanced reaction control, and potential for automation and scalability. durham.ac.ukuc.pt

The synthesis of 1,3-benzodithiole derivatives could be adapted to continuous flow systems, potentially leading to higher yields, reduced reaction times, and minimized waste generation. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor can be particularly beneficial for optimizing the synthesis of these compounds.

Beyond flow chemistry, other green synthetic approaches are also relevant. Microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds and could be applied to the synthesis of 2-alkoxy-1,3-benzodithioles. mdpi.comnih.gov The use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions will also be crucial in developing more sustainable routes to and applications of these valuable compounds. mdpi.com

Table 3: Sustainable Synthesis Methodologies for 2-Alkoxy-1,3-Benzodithiole Chemistry

| Methodology | Advantages | Potential Application |

| Flow Chemistry | Improved safety, better control, scalability, automation. | Synthesis of 2-alkoxy-1,3-benzodithioles and their derivatives. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | Rapid synthesis of libraries of 2-alkoxy-1,3-benzodithiole analogues. |

| Green Catalysis | Use of non-toxic, recyclable catalysts. | Development of environmentally friendly synthetic routes. |

| Use of Green Solvents | Reduced environmental impact. | Performing reactions in water, ethanol (B145695), or other benign solvents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.